molecular formula C18H29ClN2O3S B611167 TASIN-1 Hydrochloride CAS No. 1678515-13-3

TASIN-1 Hydrochloride

Cat. No.: B611167
CAS No.: 1678515-13-3
M. Wt: 388.95
InChI Key: TXDTUQPRRXNCLP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TASIN-1 Hydrochloride involves several steps. The primary synthetic route includes the reaction of 1,4′-bipiperidine with 4-methoxybenzenesulfonyl chloride under basic conditions to form the intermediate compound. This intermediate is then subjected to hydrochloric acid to yield this compound. The reaction conditions typically involve the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

TASIN-1 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or water .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding amines .

Scientific Research Applications

TASIN-1 Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: It is used in cell biology studies to investigate the effects of cholesterol depletion on cell viability and apoptosis.

    Medicine: It is being studied for its potential therapeutic applications in the treatment of colorectal cancer and other cancers with truncated APC mutations.

    Industry: It is used in the development of new drugs and as a reference compound in quality control processes.

Mechanism of Action

TASIN-1 Hydrochloride exerts its effects by targeting the emopamil-binding protein (EBP)-dependent cholesterol biosynthesis pathway. It selectively induces cellular cholesterol depletion and apoptotic death in human colorectal cancer cells harboring APC truncations. The compound induces cell death through the ER stress/ROS/JNK signaling pathway and inhibits AKT activity in a cholesterol-dependent manner .

Comparison with Similar Compounds

Similar Compounds

    Apcin: A potent and competitive inhibitor of anaphase-promoting complex/cyclosome (APC/C) E3 ligase activity.

    CFM 4: A small molecule CARP-1/APC-2 antagonist that induces apoptosis in drug-resistant human breast cancer cells.

    TAME Hydrochloride: An inhibitor of APC that induces mitotic arrest.

Uniqueness

TASIN-1 Hydrochloride is unique in its selective targeting of truncated APC in colorectal cancer cells. Unlike other similar compounds, it specifically induces apoptosis through cholesterol depletion and the ER stress/ROS/JNK signaling pathway, making it a promising candidate for targeted cancer therapy .

Properties

IUPAC Name

1-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-4-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S.ClH/c1-15-7-11-19(12-8-15)16-9-13-20(14-10-16)24(21,22)18-5-3-17(23-2)4-6-18;/h3-6,15-16H,7-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDTUQPRRXNCLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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